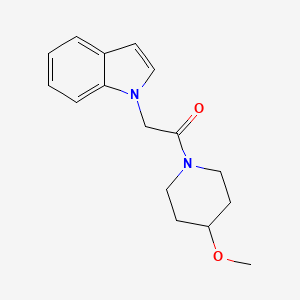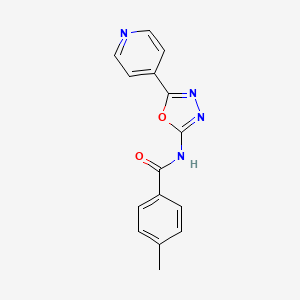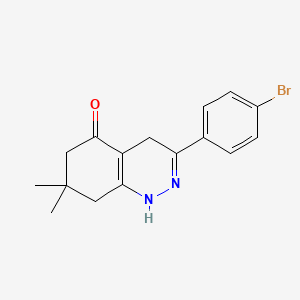![molecular formula C13H13N5O3 B2914847 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034599-27-2](/img/structure/B2914847.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrazines . This class of compounds is used as an essential building block in organic synthesis and serves as a key template for the development of various therapeutic agents .
Scientific Research Applications
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Compounds with a structure related to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various bacterial strains, underscoring their potential as therapeutic agents in treating bacterial infections (El-Agrody et al., 2000), (Abunada et al., 2008).
Antitumor Activity : The synthesis of novel N-arylpyrazole-containing enaminones, closely related to the compound , has been reported. These compounds have exhibited cytotoxic effects against human breast and liver carcinoma cell lines, indicating their potential for development as antitumor agents (Riyadh, 2011).
Cardiovascular Applications
- Coronary Vasodilating and Antihypertensive Activities : Research has explored the cardiovascular applications of 1,2,4-triazolo[1,5-a]pyrimidines, compounds structurally related to this compound. One study found certain derivatives to exhibit significant coronary vasodilating and antihypertensive activities, suggesting their utility in developing new cardiovascular therapies (Sato et al., 1980).
Antiviral Applications
- Anti-Influenza Virus Activity : A study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against avian influenza virus H5N1. This research indicates the potential of such compounds, including those structurally similar to this compound, in the treatment of influenza virus infections (Hebishy et al., 2020).
Future Directions
The 1,2,4-triazolo[4,3-a]pyrazine scaffold, to which “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide” belongs, has been progressively studied in recent years due to its versatile structure and the diverse derivatives that can be synthesized from it . These compounds have shown potential in various areas such as medicinal chemistry, as fluorescent probes, and as structural units of polymers . Therefore, further exploration and research into these compounds, including “this compound”, could be a promising direction for future studies.
Mechanism of Action
Target of Action
The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-3-carboxamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers . Additionally, the compound has shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it exhibits excellent kinase inhibitory activities, which can inhibit the growth of cancer cells . It has also been found to inhibit the growth of bacterial cells, showing superior antibacterial activities comparable to the first-line antibacterial agent ampicillin .
Biochemical Pathways
The compound affects several biochemical pathways. In the context of cancer, it interferes with the c-Met/VEGFR-2 signaling pathway , inhibiting the expression of c-Met and VEGFR-2 . This results in the inhibition of cell proliferation and induction of apoptosis
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and interferes with intracellular signaling . In bacterial cells, it exhibits antibacterial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria .
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h3-6,8H,2,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLKGUJEHWUZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)
![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B2914766.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2914777.png)


![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)
![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)